cis-2,3-Dichloro-1,4-dioxane
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Overview
Description
cis-2,3-Dichloro-1,4-dioxane: is an organic compound with the molecular formula C4H6Cl2O2 It is a derivative of 1,4-dioxane, where two chlorine atoms are substituted at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-2,3-Dichloro-1,4-dioxane typically involves the chlorination of 1,4-dioxane. One common method includes the use of chlorine gas in the presence of iodine as a catalyst. The reaction is carried out at elevated temperatures, around 90°C, and monitored by NMR spectroscopy. The reaction mixture is then cooled, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination of 1,4-dioxane with chlorine gas, followed by purification steps such as washing with sodium thiosulfate solution and drying over sodium sulfate .
Chemical Reactions Analysis
Types of Reactions: cis-2,3-Dichloro-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of corresponding dioxane derivatives with oxidized functional groups.
Reduction: Formation of 1,4-dioxane derivatives with reduced chlorine atoms.
Substitution: Formation of various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2,3-Dichloro-1,4-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although detailed studies are limited.
Mechanism of Action
The mechanism of action of cis-2,3-Dichloro-1,4-dioxane involves its interaction with various molecular targets. The compound’s reactivity is influenced by the presence of chlorine atoms, which can participate in electrophilic and nucleophilic reactions. The dioxane ring provides stability, while the chlorine atoms enhance its reactivity towards different chemical transformations .
Comparison with Similar Compounds
trans-2,3-Dichloro-1,4-dioxane: Differing in the spatial arrangement of chlorine atoms.
1,4-Dioxane: The parent compound without chlorine substitutions.
2,3-Dichlorocyclohexane: A structurally similar compound with a cyclohexane ring instead of a dioxane ring
Uniqueness: cis-2,3-Dichloro-1,4-dioxane is unique due to its specific chlorine substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The cis configuration of chlorine atoms influences its stereochemistry and reactivity in various chemical reactions .
Properties
CAS No. |
3883-42-9 |
---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
(2S,3R)-2,3-dichloro-1,4-dioxane |
InChI |
InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4+ |
InChI Key |
ZOZUXFQYIYUIND-ZXZARUISSA-N |
Isomeric SMILES |
C1CO[C@H]([C@H](O1)Cl)Cl |
Canonical SMILES |
C1COC(C(O1)Cl)Cl |
Origin of Product |
United States |
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